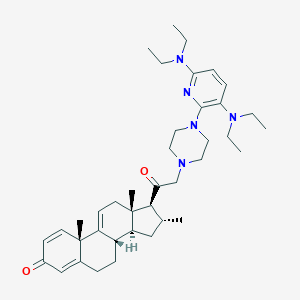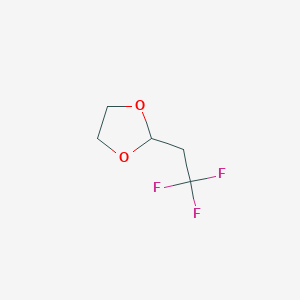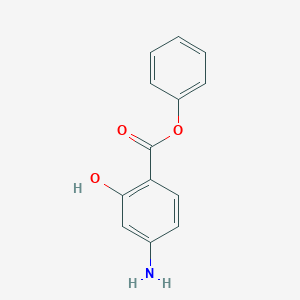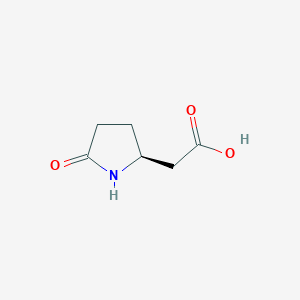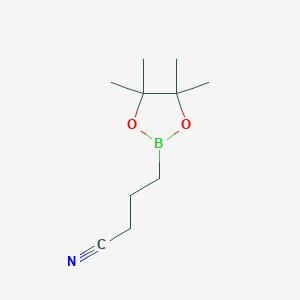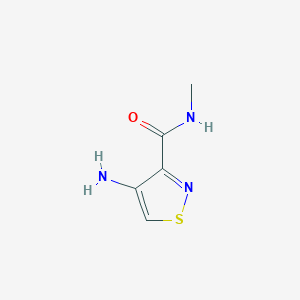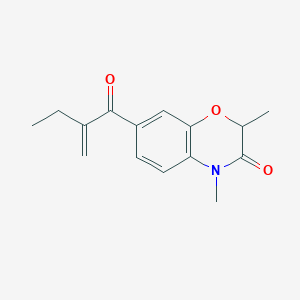
9-Diazofluorene-2-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Diazofluorene-2-butyric acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a diazo derivative of fluorene and is widely used as a versatile reagent in organic synthesis.
Applications De Recherche Scientifique
9-Diazofluorene-2-butyric acid has been widely used as a versatile reagent in organic synthesis. It has been used in the synthesis of various compounds, including amino acids, peptides, and heterocycles. Additionally, this compound has been used as a photoaffinity labeling reagent for the identification of protein-protein interactions.
Mécanisme D'action
The mechanism of action of 9-Diazofluorene-2-butyric acid involves the formation of a carbene intermediate upon irradiation with UV light. This carbene intermediate can then react with various functional groups, including C-H bonds, C=C bonds, and N-H bonds, leading to the formation of new compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 9-Diazofluorene-2-butyric acid. However, it has been reported that this compound can induce DNA damage upon irradiation with UV light.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-Diazofluorene-2-butyric acid in lab experiments is its versatility as a reagent in organic synthesis. Additionally, this compound can be easily synthesized using various methods. However, one of the limitations of using this compound is its potential toxicity upon irradiation with UV light.
Orientations Futures
There are several future directions for the research on 9-Diazofluorene-2-butyric acid. One of the potential directions is the development of new methods for the synthesis of this compound. Additionally, the application of this compound in the identification of protein-protein interactions can be further explored. Furthermore, the potential use of this compound in the development of new drugs and materials can be investigated.
Conclusion:
In conclusion, 9-Diazofluorene-2-butyric acid is a versatile compound that has gained significant attention in the field of scientific research. This compound has been widely used as a reagent in organic synthesis and has potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 9-Diazofluorene-2-butyric acid have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 9-Diazofluorene-2-butyric acid involves the reaction of fluorene with diazomethane. This reaction can be carried out using various methods, including the Curtius rearrangement, the Hofmann degradation, and the Schmidt reaction. Among these methods, the Curtius rearrangement is the most commonly used method for the synthesis of 9-Diazofluorene-2-butyric acid.
Propriétés
Numéro CAS |
119494-25-6 |
|---|---|
Nom du produit |
9-Diazofluorene-2-butyric acid |
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
4-(9-diazofluoren-2-yl)butanoic acid |
InChI |
InChI=1S/C17H14N2O2/c18-19-17-14-6-2-1-5-12(14)13-9-8-11(10-15(13)17)4-3-7-16(20)21/h1-2,5-6,8-10H,3-4,7H2,(H,20,21) |
Clé InChI |
TWLXVTRYICAUEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)CCCC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)CCCC(=O)O |
Autres numéros CAS |
119494-25-6 |
Synonymes |
9-diazofluorene-2-butyric acid DAF-BA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



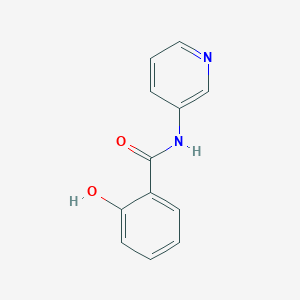
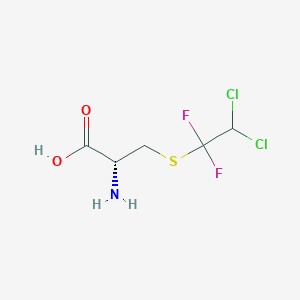
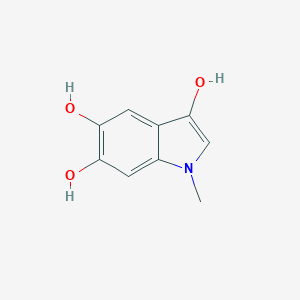
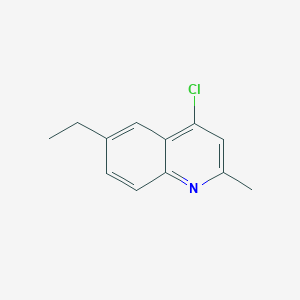
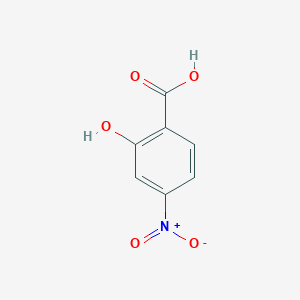
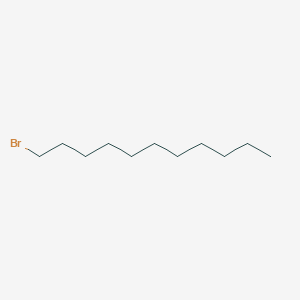
![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)
